molecular formula C11H11FN2 B13057863 9-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

9-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B13057863
M. Wt: 190.22 g/mol
InChI Key: XGBUOURPUZJBLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a heterocyclic compound that belongs to the class of pyridoindoles This compound is characterized by the presence of a fluorine atom at the 9th position and a tetrahydroindole structure fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the appropriate starting materials, such as 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole.

    Cyclization: The cyclization step involves the formation of the fused pyridine-indole structure, which can be facilitated by using catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthesis methods. These processes are scaled up to ensure higher yields and cost-effectiveness. Key considerations include the selection of efficient catalysts, reaction conditions, and purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

9-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 9-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a probe to investigate the mechanisms of enzyme action and receptor binding, contributing to a better understanding of biological processes.

Medicine

In medicinal chemistry, this compound derivatives have shown promise as potential therapeutic agents. They are investigated for their anticancer, antimicrobial, and anti-inflammatory properties. The fluorine atom enhances the compound’s metabolic stability and bioavailability, making it a valuable candidate for drug development .

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 9-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The fluorine atom plays a crucial role in enhancing the compound’s binding affinity and selectivity towards these targets. The pathways involved in its mechanism of action are often related to the inhibition of specific enzymes or the modulation of receptor activity, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: Lacks the fluorine atom at the 9th position, resulting in different chemical and biological properties.

    9-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole:

    9-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: The presence of a methyl group at the 9th position alters its chemical behavior and biological activity.

Uniqueness

The presence of the fluorine atom at the 9th position in 9-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole imparts unique properties to the compound. Fluorine’s high electronegativity and small size enhance the compound’s metabolic stability, lipophilicity, and ability to form strong hydrogen bonds. These characteristics make it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C11H11FN2

Molecular Weight

190.22 g/mol

IUPAC Name

9-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

InChI

InChI=1S/C11H11FN2/c12-8-2-1-3-10-11(8)7-6-13-5-4-9(7)14-10/h1-3,13-14H,4-6H2

InChI Key

XGBUOURPUZJBLC-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1NC3=C2C(=CC=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.